Ethyl 2-formylisonicotinate
Overview
Description
Ethyl 2-formylisonicotinate, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Platinum(II) Complexes Synthesis and Photophysical Properties : Ethyl 2,6-diphenylisonicotinate was used in the synthesis of new C∧N∧C bis-cyclometalated Platinum(II) complexes. These complexes displayed unique UV-vis absorptions and were characterized by spectroscopic methods and crystallographically. The structures revealed significant noncovalent interactions contributing to their supramolecular structures in the solid state (Fuertes et al., 2012).
Chemical Precursor for Functional Polymers : A study explored 2-[(1-Imidazolyl)formyloxy]ethyl methacrylate as a new chemical precursor for the synthesis of multifunctional polymers. The polymer exhibited potential for exchange reactions with alcohols and amines, highlighting its versatility in polymer synthesis (Ranucci et al., 1999).
Anodic Monofluorination of Ethyl Isonicotinate : In a study on the electrolytic partial fluorination of organic compounds, ethyl isonicotinate was used. Anodic monofluorination of ethyl isonicotinate led to the production of 2-fluoroisonicotinate in reasonable yield, demonstrating a method for synthesizing fluorinated derivatives of isonicotinate (Konno et al., 1998).
Thermally Reversible Photochromism of Pyrazole Derivatives : Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate exhibited coloration upon light irradiation in the solid state, demonstrating thermally reversible photochromism. This property is potentially useful in the development of light-responsive materials (Yokoyama et al., 2004).
Synthesis of Monoazo Disperse Dyes from Nicotinic Acid Derivatives : Research on the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives used Ethyl 2-amino-3-cyano-4-phenylnicotinates. These compounds were synthesized and used to create a series of monoazo disperse dyes, demonstrating their utility in dye chemistry (Alnajjar et al., 2013).
Mechanism of Action
Target of Action
Ethyl 2-formylisonicotinate is a chemical compound with the formula C9H9NO3
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It does not act as a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells
Cellular Effects
Given its high gastrointestinal absorption and permeability to the blood-brain barrier , it is likely that Ethyl 2-formylisonicotinate can influence various types of cells and cellular processes
Molecular Mechanism
It is known that the compound does not inhibit or activate any of the major cytochrome P450 enzymes , which are involved in drug metabolism
Properties
IUPAC Name |
ethyl 2-formylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXSUYORWIRRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598962 | |
Record name | Ethyl 2-formylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21908-08-7 | |
Record name | Ethyl 2-formylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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